

Head-to-Head Comparison: BMS-823778 and INCB13739 as 11β-HSD1 Inhibitors

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Compound of Interest

Compound Name: BMS-823778 hydrochloride

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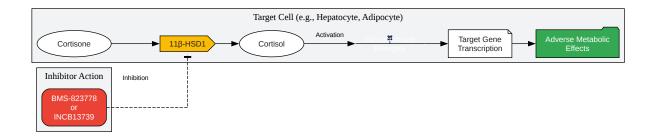
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two inhibitors of 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1): BMS-823778 and INCB13739. Both compounds have been investigated for their potential in treating metabolic diseases, particularly type 2 diabetes. This document summarizes their mechanism of action, preclinical and clinical data, and provides detailed experimental methodologies for key assays.

Mechanism of Action

Both BMS-823778 and INCB13739 are potent and selective inhibitors of 11β -HSD1.[1][2][3][4] [5][6][7][8] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can contribute to insulin resistance and other features of the metabolic syndrome.[1][6] By inhibiting 11β -HSD1, these compounds aim to reduce local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue, thereby improving insulin sensitivity and glucose metabolism.[1][2][6]





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Caption: Signaling pathway of 11β-HSD1 and point of inhibition.

Preclinical Data Comparison

A summary of the available preclinical data for BMS-823778 and INCB13739 is presented below. Direct head-to-head preclinical studies are not publicly available; this table compiles data from separate investigations.



Parameter	BMS-823778	INCB13739
Target	11β-HSD1	11β-HSD1
IC50 (human 11β-HSD1)	2.3 nM[2][4][8]	Data not available
Selectivity	>10,000-fold over 11β-HSD- 2[2][8]	Selective for 11β-HSD1 over other dehydrogenases[7]
In Vivo Efficacy (Animal Model)	Cynomolgus Monkeys: ED50 = 0.6 mg/kg[2][8]Diet-Induced Obese (DIO) Mice: ED50 = 34 mg/kg[2][4][8]Ex vivo adipose DIO mouse model: ED50 = 5.2 mg/kg[2][8]	Improved hepatic and peripheral insulin sensitivity in patients with T2DM[7]
Oral Bioavailability	44% to 100% in preclinical species[2][8]	Orally available[1]

Clinical Data Comparison

Both compounds have undergone clinical evaluation. The following table summarizes key findings from clinical trials.

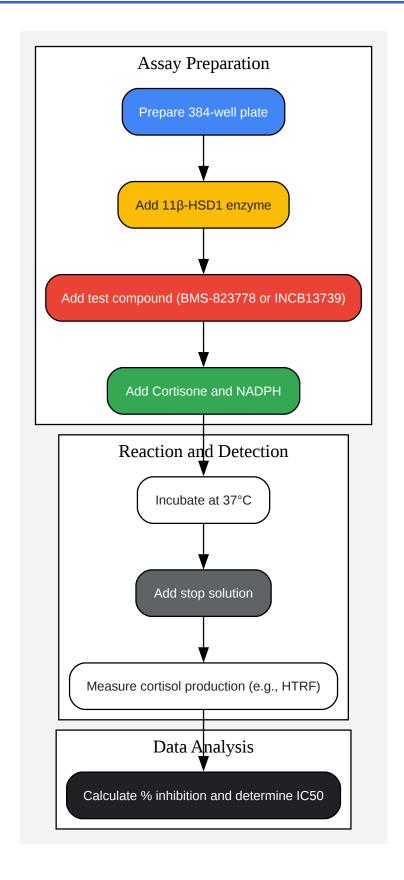


Parameter	BMS-823778	INCB13739
Highest Development Phase	Phase 2 (Discontinued)[3]	Phase 2[9]
Patient Population	Type 2 Diabetes, Hypercholesterolemia, Hypertension[3][10][11]	Type 2 Diabetes inadequately controlled by metformin[6][12] [13][14]
Key Efficacy Findings	Investigated for effects on atherosclerotic plaque inflammation and blood pressure[3][11]	At 200 mg/day for 12 weeks:- A1C reduction: -0.6%[6][12] [14][15]- Fasting plasma glucose reduction: -24 mg/dL[6][12][14][15]- HOMA- IR reduction: -24%[6][12][14] [15]- Significant decrease in total cholesterol, LDL, and triglycerides in hyperlipidemic patients[6][12]
Safety and Tolerability	Generally safe and well-tolerated in healthy subjects[3]	Well-tolerated at all dose levels with adverse events similar to placebo[6][12]

Experimental Protocols 11β-HSD1 Enzyme Inhibition Assay (General Protocol)

This protocol describes a representative method for determining the in vitro potency of inhibitors against 11β -HSD1.





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Caption: Workflow for an in vitro 11β -HSD1 inhibition assay.



Methodology:

- Enzyme Preparation: Recombinant human 11β-HSD1 is prepared in an appropriate assay buffer.
- Compound Preparation: Test compounds (BMS-823778 or INCB13739) are serially diluted to a range of concentrations.
- Assay Reaction: The enzyme is pre-incubated with the test compound in a microplate. The
 enzymatic reaction is initiated by the addition of the substrate (cortisone) and the cofactor
 (NADPH).
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
- Reaction Termination: The reaction is stopped by the addition of a stop solution.
- Detection: The amount of cortisol produced is quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or mass spectrometry.
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without an inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a doseresponse curve.

In Vivo Pharmacodynamic Assessment in DIO Mice (General Protocol)

This protocol outlines a typical procedure to evaluate the in vivo efficacy of 11β -HSD1 inhibitors in a diet-induced obese (DIO) mouse model.

Methodology:

 Animal Model: Male C57BL/6 mice are fed a high-fat diet for several weeks to induce obesity and insulin resistance.



- Compound Administration: BMS-823778 or another test compound is administered orally at various doses.
- Pharmacodynamic Endpoint: A common method to assess 11β-HSD1 inhibition in vivo is to
 measure the conversion of a tracer dose of a labeled glucocorticoid precursor. For example,
 after compound administration, a tracer amount of 11-dehydrocorticosterone can be
 administered, and the subsequent plasma levels of corticosterone are measured. The
 reduction in corticosterone levels reflects the degree of 11β-HSD1 inhibition.
- Data Analysis: The dose-response relationship is analyzed to determine the ED50, which is the dose required to achieve 50% of the maximal effect.

Conclusion

Both BMS-823778 and INCB13739 have demonstrated potent inhibition of 11β -HSD1. Preclinical data for BMS-823778 shows high potency and selectivity. Clinical data for INCB13739 indicates efficacy in improving glycemic control and lipid profiles in patients with type 2 diabetes. While both compounds showed promise, the development of BMS-823778 was discontinued, and INCB13739 did not proceed to Phase 3 trials for unknown reasons.[9] This comparative guide provides a valuable resource for researchers in the field of metabolic diseases, offering insights into the pharmacological profiles of these two 11β -HSD1 inhibitors.

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